1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

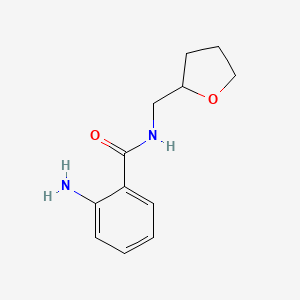

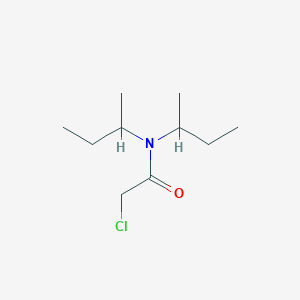

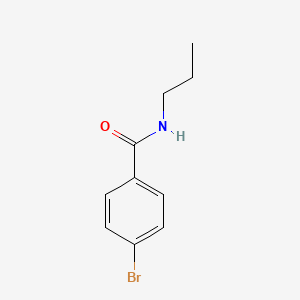

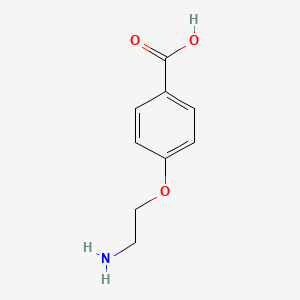

“1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.3 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid” can be represented by the SMILES notation: CC©OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O .Scientific Research Applications

Anti-Infective Agents

This compound has potential applications as an anti-infective agent due to its structural similarity to 1,2,4-oxadiazoles, which have been studied for their anti-bacterial, anti-viral, and anti-leishmanial activities . The presence of heterocyclic scaffolds in these compounds, which include nitrogen and oxygen atoms, is crucial for their versatility in drug discovery .

Agricultural Chemicals

In the agricultural sector, derivatives similar to this compound have shown moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against plant pathogens like Rhizoctonia solani . Notably, certain derivatives have demonstrated strong antibacterial effects on rice bacterial diseases, which could be a promising avenue for developing new pesticides .

Organic Synthesis - Suzuki–Miyaura Coupling

The isopropoxyphenyl group within the compound’s structure suggests its utility in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This reaction is widely applied for carbon–carbon bond formation and often utilizes organoboron reagents, which can be derived from compounds like 1-(4-isopropoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid .

Material Science

The structural components of this compound, especially the isopropoxyphenyl group, could be used in the synthesis of polymers and other materials. For instance, it could be involved in creating novel esters with specific properties for industrial applications .

Boron Chemistry

Compounds containing the isopropoxyphenyl group are relevant in boron chemistry, where they can be used to synthesize boronic acids. These boronic acids are essential in various chemical reactions, including those used in the development of pharmaceuticals and fine chemicals .

Mechanism of Action

While the exact mechanism of action of “1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid” is not specified, there are studies on the use of similar compounds as inhibitors of Undecaprenyl Pyrophosphate Synthase (UPPS), a vital target enzyme in the early stages of bacterial cell wall biosynthesis . UPPS inhibitors have antibacterial activity against resistant strains such as MRSA and VRE .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAKUPPPTKCJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389948 |

Source

|

| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | |

CAS RN |

351066-81-4 |

Source

|

| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)